molecular formula C9H13ClN4O B1492832 2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one CAS No. 2089678-48-6

2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one

Cat. No. B1492832
CAS RN: 2089678-48-6
M. Wt: 228.68 g/mol
InChI Key: HAFMAPBPDQPWEB-UHFFFAOYSA-N
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Description

“2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one” is a chemical compound . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H11ClN4O . More detailed structural analysis may require advanced computational methods or experimental techniques.

Scientific Research Applications

Industrial Process Development

The compound 2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one is related to 3-Aminoimidazo[1,2-a]pyrazine, a significant scaffold found in various drugs. An industrial-scale process based on the Groebke–Blackburn–Bienaymé multicomponent reaction has been developed for the efficient preparation of various 3-aminoimidazo[1,2-a]pyrazines. This process is characterized by high yield and excellent purity, emphasizing its relevance in pharmaceutical applications (Baenziger, Durantie, & Mathes, 2017).

Chemical Synthesis and Structural Diversity

The structure of 2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one is part of a broader class of compounds with potential in various chemical syntheses. Studies have demonstrated methods to access N-Aminoimidazoles, imidazo[1,2-a]pyrazines, and related structures through nucleophilic attacks, providing a pathway for the creation of structurally diverse and biologically relevant molecules. The rationalization of these nucleophilic attacks and the resulting compounds' structures are subjects of ongoing research (Legroux, Schoeni, Pont, & Fleury, 1987).

Innovative Synthetic Approaches

Innovative synthetic methods have been developed to create extended pi-conjugated systems like bis-3-aminoimidazo[1,2-a] pyridines, pyrimidines, and pyrazines. These compounds are synthesized using a novel pseudo five-component condensation process, underscoring the compound's relevance in creating complex, functional materials (Shaabani, Soleimani, Maleki, & Moghimirad, 2009).

Cyclocondensation Reactions

The compound is also relevant in the context of cyclocondensation reactions, leading to the formation of fused imidazolium and dihydropyrimidinium salts. This area of research opens doors to new chemical structures with potential applications in various domains, including material science and pharmaceuticals (Marchand & Morel, 1993).

properties

IUPAC Name

2-amino-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O/c1-6(11)9(15)13-2-3-14-7(10)4-12-8(14)5-13/h4,6H,2-3,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFMAPBPDQPWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN2C(=NC=C2Cl)C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
Reactant of Route 2
2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
Reactant of Route 3
2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
Reactant of Route 5
2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
Reactant of Route 6
2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one

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